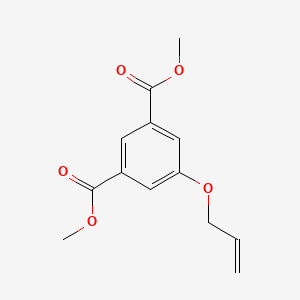

Dimethyl 5-(allyloxy)isophthalate

Descripción general

Descripción

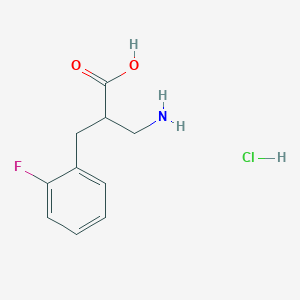

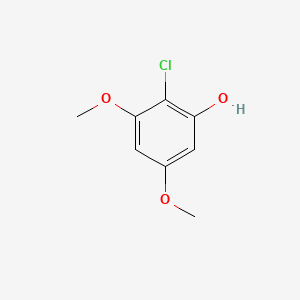

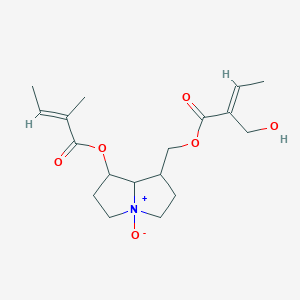

Dimethyl 5-(allyloxy)isophthalate is a chemical compound that is related to various research areas, including the synthesis of homoallylic alcohols, hyperbranched polyesters, polyamide dendrons, and metallophthalocyanines. It is a derivative of isophthalic acid, which is a benzene dicarboxylic acid with two methyl ester groups and an allyloxy group attached to the benzene ring.

Synthesis Analysis

The synthesis of compounds related to dimethyl 5-(allyloxy)isophthalate involves various chemical reactions. For instance, the one-pot, three-component synthesis of homoallylic alcohols involves the use of allyl(isopropoxy)dimethylsilane and palladium-catalyzed cross-coupling reactions . Hyperbranched polyesters are synthesized by condensation polymerization of AB2 monomers like dimethyl 5-(2-hydroxyethoxy)isophthalate, with the molecular weight being controlled by varying the core-to-monomer ratio . Polyamide dendrons are synthesized using a convergent approach, involving repetitive reactions and activation and protection methods from peptide chemistry . Metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents are synthesized and characterized for their antioxidant and antibacterial activities .

Molecular Structure Analysis

The molecular structure of dimethyl 5-(allyloxy)isophthalate and its derivatives is characterized by various spectroscopic methods. For example, the structure of hyperbranched polyesters is characterized by MALDI-TOF MS and quantitative 13C NMR spectroscopy . The structure of metallophthalocyanines is characterized using electronic absorption, nuclear magnetic resonance spectroscopy, infrared, elemental analysis, and mass spectrometry .

Chemical Reactions Analysis

Dimethyl 5-(allyloxy)isophthalate derivatives undergo various chemical reactions. The synthesis of amino acid and peptide derivatives of dimethyl 5-aminoisophthalate involves the testing of these compounds as substrates for proteinases . The synthesis of metallophthalocyanines involves reactions with 1,2-dicyano-4-nitrobenzene/1,2-dicyano-3-nitrobenzene in the presence of anhydrous potassium carbonate . The Claisen rearrangement of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy)isophthalate is another example of a chemical reaction involving these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 5-(allyloxy)isophthalate derivatives include solubility in common organic solvents, low intrinsic viscosities, and specific molecular weight characteristics . The antioxidant and antibacterial activities of metallophthalocyanines are evaluated through DPPH free radical scavenging ability and ferrous ion chelating activity . The electrochemical properties of tetra dimethyl 5-oxyisophthalate substituted phthalocyanines are investigated by voltammetric and in situ spectroelectrochemical measurements .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Dimethyl 5-(allyloxy)isophthalate has been utilized in the synthesis of various chemical compounds. For example, it was used in the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate through esterification and subsequent reactions, yielding a 60% success rate. This study also investigated the compound's optical activity, indicating an SN1 reaction mechanism (Pen, 2014).

Applications in Nanotechnology

- In nanotechnology, dimethyl 5-(allyloxy)isophthalate played a crucial role in developing novel capping ligands for metal oxide nanoparticles. A nucleophilic oxirane ring-opening addition reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl ether was studied, resulting in the synthesis of allyl-terminated adducts and derivatives for binding to nanoparticle surfaces (Nilov et al., 2014).

Development of Novel Compounds with Antioxidant and Antibacterial Properties

- Research into dimethyl 5-(phenoxy)-isophthalate substituted metallophthalocyanines revealed their potential in antioxidant and antibacterial applications. These novel compounds, including Zinc, Cobalt, Copper, and Nickel phthalocyanines, exhibited significant free radical scavenging and ferrous ion chelating activities. Their antibacterial properties were also noteworthy (Ağirtaş et al., 2015).

Catalysis and Chemical Modification

- The compound was used in the synthesis of metal−organic frameworks (MOFs) for asymmetric aldol catalysis. The reaction of dimethyl 5-(prop-2-ynyloxy)isophthalic acid with ZnCl2 in a methanol aqueous solution formed MOFs with significant catalytic activities in asymmetric aldol reactions (Zhu et al., 2014).

Polymer Chemistry

- In polymer chemistry, dimethyl 5-(allyloxy)isophthalate has been used to form hyperbranched polyesters. These polyesters were synthesized through condensation polymerization, showcasing the ability to control molecular weight and demonstrating solubility in common organic solvents (Parker & Feast, 2001).

Sensitizers in Semiconductor Nanoparticles

- The compound served as a building block for synthesizing sensitizers for metal oxide semiconductor nanoparticles. It was used to prepare phenylethynyl spacer substituted with a chromophore and binding groups, which were instrumental in studying the dynamics of electron injection at the interface of semiconductor nanoparticles (Wang et al., 2002).

Safety And Hazards

Propiedades

IUPAC Name |

dimethyl 5-prop-2-enoxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-4-5-18-11-7-9(12(14)16-2)6-10(8-11)13(15)17-3/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLUFPUYQPGPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC=C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448917 | |

| Record name | dimethyl 5-allyloxy-isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 5-(allyloxy)isophthalate | |

CAS RN |

21368-39-8 | |

| Record name | dimethyl 5-allyloxy-isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide](/img/structure/B3032451.png)

![6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B3032464.png)